TRβ Receptor Binding Affinity: Triac Core Pharmacophore vs. Endogenous T3
The core pharmacophore of T3-ATA (S-isomer) — 3,3',5-triiodothyroacetic acid (Triac) — demonstrates 3- to 6-fold higher binding affinity for the TRβ1 receptor isoform compared to the endogenous ligand T3, while maintaining equivalent affinity for TRα1 [1][2]. In competitive radioligand binding assays using recombinant human TR isoforms, Triac exhibits a TRβ1/TRα1 affinity ratio of approximately 3–6, whereas T3 displays a ratio of approximately 1. This isoform-selective binding profile is structurally conferred by the acetic acid side chain present in both Triac and T3-ATA [1].
| Evidence Dimension | Receptor binding affinity (TRβ1 vs TRα1 selectivity) |
|---|---|
| Target Compound Data | Triac (core pharmacophore): 3–6-fold higher affinity for TRβ1 than T3; TRα1 affinity equivalent to T3 |
| Comparator Or Baseline | T3 (endogenous ligand): TRβ1/TRα1 affinity ratio ≈ 1 |
| Quantified Difference | 3–6-fold greater TRβ1 affinity for Triac vs T3 |
| Conditions | Recombinant human TR isoforms; competitive radioligand binding assays; studies by Takeda et al. (1995) and Messier & Langlois (2000) |
Why This Matters
For laboratories investigating TRβ-mediated pathways (hepatic lipid metabolism, cholesterol regulation), compounds with the Triac scaffold provide a molecular tool with enhanced TRβ engagement compared to T3, potentially reducing confounding TRα-mediated cardiac effects in experimental models.
- [1] Takeda T, Suzuki S, Liu RT, DeGroot LJ. Triiodothyroacetic acid has unique potential for therapy of resistance to thyroid hormone. J Clin Endocrinol Metab. 1995;80(7):2033-2040. View Source
- [2] Messier N, et al. Triac regulation of transcription is T3 receptor isoform- and response element-specific. Mol Cell Endocrinol. 2000;165(1-2):57-66. View Source
